Regioisomeric Differentiation: C-3 4-Fluorophenyl Substitution vs. N-4-Fluorophenyl Substitution on Physicochemical Descriptors
The C-3 4-fluorophenyl substitution of the target compound (CAS 776-51-2) yields a computed XLogP3 of 0.8, a TPSA of 46.2 Ų, and a hydrogen bond donor count (HBD) of 1. In contrast, its regioisomer N-(4-fluorophenyl)succinimide (CAS 60693-37-0) exhibits a lower XLogP3 of 0.3, a TPSA of 37.4 Ų, and an HBD of 0 [1][2]. The retention of the succinimide N–H proton in the target compound, absent in the N-aryl isomer, is a critical determinant for downstream derivatization and target engagement in biological systems.
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA, HBD) |
|---|---|
| Target Compound Data | XLogP3 = 0.8; TPSA = 46.2 Ų; HBD = 1 |
| Comparator Or Baseline | N-(4-Fluorophenyl)succinimide: XLogP3 = 0.3; TPSA = 37.4 Ų; HBD = 0 |
| Quantified Difference | ΔXLogP3 = +0.5; ΔTPSA = +8.8 Ų; ΔHBD = +1 |
| Conditions | Computed by PubChem using XLogP3 3.0 and Cactvs 3.4.8 (2021 release) |
Why This Matters
The higher lipophilicity, polar surface area, and hydrogen bond donor capacity of the target compound differentiate it for CNS drug design where balanced LogP and HBD are critical for blood-brain barrier penetration and target binding.
- [1] PubChem. (2025). 3-(4-Fluorophenyl)pyrrolidine-2,5-dione (Compound Summary, CID 14001969). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). N-(4-Fluorophenyl)succinimide (Compound Summary, CID 670631). National Center for Biotechnology Information. View Source
